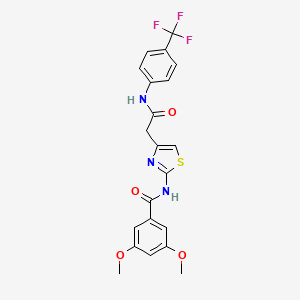

3,5-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide

Beschreibung

The compound 3,5-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring substituted with a 2-oxoethylamine group linked to a 4-(trifluoromethyl)phenyl moiety. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to trifluoromethyl and methoxy groups .

Eigenschaften

IUPAC Name |

3,5-dimethoxy-N-[4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O4S/c1-30-16-7-12(8-17(10-16)31-2)19(29)27-20-26-15(11-32-20)9-18(28)25-14-5-3-13(4-6-14)21(22,23)24/h3-8,10-11H,9H2,1-2H3,(H,25,28)(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAYFBUVWKQFEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the thiazole ring. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product formation.

Thiazole Ring Formation: : The thiazole ring can be synthesized using a variety of methods, including cyclization reactions involving thioamides and α-haloketones.

Trifluoromethylphenyl Group Introduction: : The trifluoromethylphenyl group is often introduced through nucleophilic aromatic substitution reactions.

Coupling Reactions: : The final steps involve coupling the synthesized thiazole ring with the trifluoromethylphenyl group and subsequently attaching the benzamide core.

Industrial Production Methods:

For large-scale industrial production, optimizing the synthesis route to minimize costs and maximize yield is crucial. This typically involves using high-efficiency reactors, automated processes, and robust purification methods to ensure the purity and consistency of the compound.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups.

Reduction: : Reduction reactions can target the thiazole ring or the oxo group, altering the compound's properties.

Common Reagents and Conditions:

Oxidation: : Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: : Conditions often involve the use of strong bases like sodium hydride or catalytic amounts of palladium in cross-coupling reactions.

Major Products Formed:

The major products from these reactions depend on the specific reagents and conditions used, but generally involve derivatives with modified functional groups that can enhance or alter the compound's properties.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole and related structures can be effective against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger . The structural features of 3,5-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide may enhance its efficacy against these pathogens.

Anticancer Potential

Thiazole derivatives have been extensively studied for their anticancer properties. The incorporation of trifluoromethyl groups has been associated with increased potency in inhibiting cancer cell proliferation. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent .

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial activity of thiazole derivatives, compounds were evaluated using the cup plate method at a concentration of 1 µg/mL. Results indicated that several derivatives exhibited significant antibacterial and antifungal activity, suggesting that 3,5-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide could follow suit based on its structural characteristics .

Case Study 2: Anticancer Activity Assessment

Another research effort focused on synthesizing a series of thiazole-containing compounds to evaluate their cytotoxicity against various cancer cell lines. The findings highlighted that modifications to the thiazole structure could significantly enhance anticancer activity. Given the structural similarities, it is hypothesized that 3,5-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide may exhibit comparable or superior activity .

Wirkmechanismus

When compared to similar compounds like 3,5-dimethoxybenzoic acid or N-(4-(2-oxoethyl)thiazol-2-yl)benzamide, the unique features of 3,5-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide, such as the trifluoromethyl-substituted phenyl group, provide distinct advantages in terms of stability, reactivity, and biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Benzamide-Thiazole/Thiadiazole Scaffolds

Compounds sharing benzamide-thiazole or benzamide-thiadiazole frameworks are well-documented in synthetic and pharmacological studies. Key examples include:

Key Differences :

- The target compound replaces thiadiazole (in ) with a thiazole ring, reducing ring strain and altering electronic properties.

- The 3,5-dimethoxy groups in the target compound contrast with halogenated or acetylated substituents in analogues (e.g., 8a–c in ), offering distinct hydrogen-bonding capabilities.

- The trifluoromethyl group provides strong electron-withdrawing effects, comparable to sulfonyl or halogenated moieties in pesticides like sulfentrazone and diflufenican .

Comparison with Triazole Derivatives

Triazole-containing benzamides, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] , exhibit tautomerism and sulfur-based reactivity. Unlike the target compound, these derivatives:

- Lack methoxy substituents, reducing solubility in polar solvents compared to the target compound.

- Demonstrate tautomeric equilibria (thione vs. thiol), which may complicate pharmacokinetics—a property absent in the rigid thiazole core of the target compound .

Pharmacological and Agrochemical Analogues

The trifluoromethylbenzamide motif is prevalent in agrochemicals, as seen in:

Comparison with Target Compound :

- Both sulfentrazone and the target compound utilize trifluoromethyl for stability but differ in core scaffolds (triazole vs. thiazole).

- The target compound’s methoxy groups may reduce soil adsorption compared to halogenated agrochemicals, favoring pharmaceutical over agricultural applications .

Spectral and Physicochemical Data

Biologische Aktivität

3,5-Dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : C18H19F3N2O3S

- Molecular Weight : 396.42 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It functions as a modulator of key signaling pathways involved in cell proliferation, apoptosis, and inflammatory responses. Specifically, it is believed to inhibit certain kinases that play critical roles in cancer cell signaling and growth.

Key Mechanisms:

- Inhibition of Tyrosine Kinases : The compound may inhibit receptor tyrosine kinases (RTKs), which are crucial for cell signaling related to growth and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines and inhibiting pathways such as NF-kB .

Biological Activity Studies

Several studies have investigated the biological activity of 3,5-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide. Below are summarized findings from key research articles:

Case Studies

- Case Study on Cancer Treatment : In a preclinical model using human breast cancer cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential efficacy as a targeted cancer therapy.

- Case Study on Inflammation : A study involving a murine model of rheumatoid arthritis demonstrated that administration of the compound led to decreased joint swelling and inflammation markers, suggesting its role as an anti-inflammatory agent.

Q & A

What are the key synthetic challenges in preparing 3,5-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide, and how can they be mitigated methodologically?

Basic Synthesis Question

The compound’s synthesis involves multi-step reactions, including thiazole ring formation, amide coupling, and trifluoromethylphenylamino group introduction. A critical challenge is ensuring regioselectivity during thiazole formation and avoiding side reactions from the electron-rich 3,5-dimethoxybenzamide group.

Methodological Answer :

- Thiazole Formation : Use controlled reaction conditions (e.g., DMSO as a solvent under reflux for 18 hours) to promote cyclization, as demonstrated in analogous thiazole syntheses .

- Amide Coupling : Activate the carboxylic acid moiety (e.g., via benzoyl chloride derivatives) and use pyridine as a base to stabilize intermediates, as seen in similar benzamide-thiazole couplings .

- Trifluoromethyl Handling : Introduce the trifluoromethylphenylamino group via nucleophilic substitution or reductive amination, using anhydrous solvents like THF to minimize hydrolysis .

How can researchers validate the structural integrity of this compound when spectroscopic data conflicts with computational predictions?

Advanced Characterization Question

Discrepancies between experimental / data and computational models (e.g., DFT) often arise from dynamic effects like hydrogen bonding or crystal packing.

Methodological Answer :

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for analogous thiazole-benzamide derivatives. For example, intermolecular hydrogen bonds (N–H⋯N) and π-π stacking in the crystal lattice can explain shifts in NMR spectra .

- Dynamic NMR Studies : Probe temperature-dependent conformational changes in solution, particularly for the trifluoromethylphenyl group, which may exhibit restricted rotation .

What experimental strategies are recommended to assess the compound’s inhibition of CYP enzymes, given its structural similarity to known inhibitors?

Basic Biological Activity Question

The trifluoromethylphenyl and thiazole motifs are associated with CYP450 inhibition, requiring careful evaluation to avoid false positives in drug discovery.

Methodological Answer :

- CYP Inhibition Assays : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) with fluorogenic substrates. Include positive controls (e.g., ketoconazole) and measure IC values via fluorescence quenching .

- Metabolic Stability Tests : Perform liver microsome incubations (human/rat) with LC-MS/MS quantification to assess time-dependent degradation, correlating with CYP interactions .

How can researchers design SAR studies to optimize this compound’s bioactivity while minimizing off-target effects?

Advanced Structure-Activity Relationship (SAR) Question

SAR requires systematic modification of substituents (e.g., methoxy groups, trifluoromethyl position) while monitoring activity and selectivity.

Methodological Answer :

- Fragment-Based Design : Replace the 3,5-dimethoxy groups with halogens (e.g., F, Cl) or smaller alkoxy chains to evaluate steric and electronic effects on target binding, as shown in analogous benzamide-thiazole derivatives .

- Off-Target Profiling : Use kinase panels or proteome-wide affinity pulldowns to identify unintended targets. For example, thiazole-containing compounds often bind ATP pockets in kinases, requiring counter-screening .

What analytical approaches resolve contradictions in solubility data across different solvent systems?

Advanced Physicochemical Analysis Question

Divergent solubility reports may stem from polymorphic forms or solvent-dependent aggregation.

Methodological Answer :

- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns of batches crystallized from different solvents (e.g., ethanol vs. acetonitrile) to identify polymorphs .

- Dynamic Light Scattering (DLS) : Detect nanoaggregates in aqueous buffers, which can artificially reduce measured solubility. Use surfactants (e.g., Tween-80) to disperse aggregates .

How should researchers address low yields in the final amide coupling step?

Basic Process Optimization Question

Low yields often result from competing hydrolysis or incomplete activation of the carboxylic acid.

Methodological Answer :

- Coupling Reagents : Replace traditional methods (e.g., HOBt/EDCI) with uronium salts (HATU, TBTU) to enhance efficiency, as demonstrated in peptide-like amide syntheses .

- Moisture Control : Conduct reactions under inert atmosphere (N/Ar) with molecular sieves to scavenge water, critical for trifluoromethyl group stability .

What computational tools are most effective for predicting this compound’s binding mode to a hypothetical enzyme target?

Advanced Computational Chemistry Question

Molecular docking must account for the compound’s flexibility and electronic features (e.g., methoxy and trifluoromethyl groups).

Methodological Answer :

- Flexible Docking : Use software like AutoDock Vina with side-chain flexibility enabled for the target’s active site. Parameterize the trifluoromethyl group using quantum-mechanical partial charges .

- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability, focusing on hydrogen bonds between the benzamide carbonyl and conserved residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.